(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)
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Overview
Description
(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester) is a compound known for its dopaminergic properties. It is primarily used in the treatment of Parkinson’s disease and restless leg syndrome. This compound is marketed under the name Rotigotine and is available as a transdermal patch .
Preparation Methods
The synthesis of (S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester) involves several stepsIndustrial production methods often involve optimizing these steps to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Scientific Research Applications
(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester) has several scientific research applications:
Chemistry: It is used as a model compound in studies involving dopaminergic agents.
Biology: Researchers study its effects on dopamine receptors and its potential neuroprotective properties.
Medicine: It is extensively used in the treatment of Parkinson’s disease and restless leg syndrome due to its ability to mimic dopamine.
Industry: The compound is used in the development of transdermal drug delivery systems
Mechanism of Action
The compound exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors, particularly D3, D2, and D1 receptors, and mimics the action of dopamine. This helps in alleviating the symptoms of Parkinson’s disease and restless leg syndrome by compensating for the reduced dopamine levels in the brain .
Comparison with Similar Compounds
Similar compounds include other dopamine agonists such as pramipexole and ropinirole. Compared to these compounds, (S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester) is unique due to its transdermal delivery system, which provides a steady release of the drug over time, reducing the frequency of dosing and improving patient compliance .
Properties
Molecular Formula |
C19H25NO4S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H25NO4S2/c1-2-11-20(12-10-17-6-4-13-25-17)16-8-9-18-15(14-16)5-3-7-19(18)24-26(21,22)23/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,23) |
InChI Key |
VWKVWIAVWPRBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OS(=O)(=O)O |
Origin of Product |
United States |
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